4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene
Description
Properties
IUPAC Name |
4-chloro-2-(dimethylsulfamoylamino)-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-4-5-8(10)6-9(7)11-15(13,14)12(2)3/h4-6,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZRAZYYSKVQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and dimethylamine groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs include:
- Chlorophenyl carbamates (e.g., compounds 4a–i, 5a–i, 6a–i): These feature carbamate linkages (-OCONHR) instead of sulfamoylamino groups. Substitutions at the phenyl ring (e.g., 3-chloro, 4-dichloro) significantly alter binding affinity to targets like acetylcholinesterase (AChE) .
- Sulfonamide derivatives (e.g., compounds 11–14 in ): These share the benzenesulfonamide core but vary in substituents (e.g., benzo[1,3]dioxol, naphthalene). The dimethylsulfamoylamino group in the target compound may confer distinct solubility and steric effects compared to thioether or imidazole-containing analogs .
- Triazinyl-substituted sulfonamides (e.g., Intermediate 2 in ): These incorporate triazine rings, enhancing π-π stacking interactions, unlike the simpler benzene core of the target compound .
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
Lipophilicity
- The target compound’s dimethylsulfamoylamino group likely increases lipophilicity compared to unmodified sulfonamides. Analogous chlorophenyl carbamates (e.g., 5d) with hexyl chains exhibit log k values (HPLC-derived) correlating with enhanced AChE inhibition due to hydrophobic interactions .
- Sulfonamide derivatives with bulky substituents (e.g., naphthalene in compound 13) show higher log k values than smaller analogs, suggesting the target compound’s methyl group may balance lipophilicity for optimal membrane permeability .
Chemical Stability
- Chlorophenyl carbamates decompose in alkaline environments (e.g., T1/2 ≈ 64 h at pH 7.0) due to carbamate bond hydrolysis . The sulfamoylamino group in the target compound may offer superior stability under physiological pH compared to carbamates.
Biological Activity
4-Chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene, commonly referred to as a sulfamoyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its structure suggests potential interactions with bacterial enzymes or receptors, leading to inhibition of bacterial growth. The compound's efficacy against various bacterial strains has been documented, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases, which are critical for the apoptotic process.
Case Study: Apoptosis Induction in Cancer Cells
In a study examining the effects of sulfamoyl compounds on cancer cells, this compound was shown to:
- Induce apoptosis through caspase activation.
- Alter cell cycle distribution , increasing the population of cells in the sub-G1 phase, indicative of DNA fragmentation associated with apoptosis.
The results highlighted a concentration-dependent effect on cell viability, with IC50 values indicating effective doses for inducing cytotoxicity in targeted cancer cell lines.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The sulfamoyl group is believed to play a crucial role in these interactions, potentially modulating various biochemical pathways involved in cell proliferation and survival.
Summary of Key Studies
| Study | Focus | Findings |
|---|---|---|
| Palczynski et al., 2003 | Human Sensitization | Documented respiratory sensitization in workers exposed to similar compounds. |
| Bourne et al., 1979 | Occupational Exposure | Severe asthmatic symptoms observed in brewery workers using disinfectants containing similar sulfamoyl compounds. |
| MDPI Study (2023) | Anticancer Activity | Induced apoptosis in HeLa cells; increased early apoptotic population and caspase activation observed. |
Detailed Research Findings
-
Antimicrobial Efficacy :
- The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.
-
Caspase Activation :
- Flow cytometric analysis revealed that treatment with this compound led to increased caspase activity, confirming its role in promoting apoptosis.
-
Cell Cycle Analysis :
- The compound caused an accumulation of cells in the sub-G1 phase after treatment, indicating DNA damage and subsequent cellular response leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
